Potency Advantage: BMS-795311 vs. Torcetrapib and Dalcetrapib
BMS-795311 demonstrates significantly greater potency in a biochemical CETP inhibition assay compared to Torcetrapib and Dalcetrapib. The compound exhibits an IC50 of 3.8 nM, which is approximately 10-fold more potent than Torcetrapib (IC50 = 37 nM) and over 50-fold more potent than Dalcetrapib (IC50 = 0.2 μM) . This higher potency translates to lower required concentrations to achieve the same level of CETP inhibition, a critical advantage for in vitro and in vivo studies.
| Evidence Dimension | CETP Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.8 nM |
| Comparator Or Baseline | Torcetrapib: 37 nM; Dalcetrapib: 200 nM |
| Quantified Difference | 9.7-fold more potent than Torcetrapib; 52.6-fold more potent than Dalcetrapib |
| Conditions | Biochemical CETP inhibition assay |
Why This Matters
Higher potency enables lower effective doses, reducing potential off-target effects and compound usage costs in extensive research programs.
